2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE is a complex organic compound that features a benzothiazole moiety, a furyl group, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Synthesis of Furyl Group: The furyl group can be synthesized via the reaction of furfural with appropriate reagents.
Hydrazide Formation: The hydrazide linkage is formed by reacting hydrazine with an acyl chloride or ester.
Final Coupling: The final step involves coupling the benzothiazole moiety with the furyl group through a condensation reaction, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions can target the nitro group in the furyl moiety, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazide linkage.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals, particularly in oncology and infectious diseases.
Industry
Dyes and Pigments: Use in the synthesis of dyes and pigments due to its chromophoric groups.
Polymer Additives: Potential use as an additive in polymer chemistry to enhance material properties.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE depends on its application. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. As a catalyst, it may facilitate electron transfer reactions through its sulfur and nitrogen atoms.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-METHYLPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE: Similar structure but lacks the nitro group.
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE: Similar structure but lacks the methyl group.
Uniqueness
The presence of both the nitro and methyl groups in the furyl moiety makes 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-{(E)-1-[5-(4-METHYL-2-NITROPHENYL)-2-FURYL]METHYLIDENE}ACETOHYDRAZIDE unique, potentially enhancing its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H16N4O4S2 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H16N4O4S2/c1-13-6-8-15(17(10-13)25(27)28)18-9-7-14(29-18)11-22-24-20(26)12-30-21-23-16-4-2-3-5-19(16)31-21/h2-11H,12H2,1H3,(H,24,26)/b22-11+ |
InChI Key |
TWOMOFXAJYRZSA-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Origin of Product |
United States |
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